Elaeocarpusin
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Overview
Description
The compound “(3,6a,9’,10’,11’,14’,15’,16’,30’,31’,35’,36’-Dodecahydroxy-2’,5,7’,19’,27’,40’-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38’-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24’-yl) 3,4,5-trihydroxybenzoate” is a highly complex organic molecule. It features multiple hydroxyl groups, spiro structures, and a benzoate moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of spiro structures, and introduction of hydroxyl groups. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts like palladium for coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be used to study the effects of multiple hydroxyl groups on biological activity, or as a probe to investigate enzyme-substrate interactions.
Medicine
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structures could provide rigidity and specific spatial orientation, affecting how the molecule interacts with its targets.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trihydroxybenzoate derivatives): These compounds share the benzoate moiety and hydroxyl groups but lack the complex spiro structures.
Spiro compounds: Molecules with spiro structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple hydroxyl groups, spiro structures, and a benzoate moiety, which together provide a unique set of chemical and biological properties.
Properties
CAS No. |
102382-31-0 |
---|---|
Molecular Formula |
C47H34O32 |
Molecular Weight |
1110.8 g/mol |
IUPAC Name |
(3,6a,9',10',11',14',15',16',30',31',35',36'-dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C47H34O32/c48-14-1-9(2-15(49)25(14)56)36(61)77-40-33-32-30(19(72-40)8-70-37(62)11-4-16(50)26(57)28(59)21(11)10-3-13(39(64)73-32)24(55)29(60)23(10)54)75-41(65)43-6-20(53)45(67,79-44(43)42(66)76-35-18(52)7-71-47(35,44)69)46(68)34(43)22-12(38(63)74-33)5-17(51)27(58)31(22)78-46/h1-5,18-19,30,32-35,40,48-52,54-60,67-69H,6-8H2 |
InChI Key |
DGXJNCUJVTXKLQ-UHFFFAOYSA-N |
SMILES |
C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O |
Synonyms |
Elaeocarpusin |
Origin of Product |
United States |
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